REACTION_CXSMILES
|
O[Li].O.C[O:5][C:6]([C:8]1[CH:9]=[C:10]([C:19]2[CH:24]=[CH:23][C:22]([CH3:25])=[CH:21][CH:20]=2)[CH:11]=[C:12]([N:14]2[CH:18]=[N:17][N:16]=[N:15]2)[CH:13]=1)=[O:7]>O.C1COCC1>[CH3:25][C:22]1[CH:23]=[CH:24][C:19]([C:10]2[CH:11]=[C:12]([N:14]3[CH:18]=[N:17][N:16]=[N:15]3)[CH:13]=[C:8]([C:6]([OH:7])=[O:5])[CH:9]=2)=[CH:20][CH:21]=1 |f:0.1|
|
Name
|
LiOH.H2O
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
4′-Methyl-5-tetrazol-1-yl-biphenyl-3-carboxylic acid methyl ester
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=C(C=C(C1)N1N=NN=C1)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred until the reaction solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvent was removed under vacuum
|
Type
|
ADDITION
|
Details
|
the aqueous solution was acidified by addition of 10% HCl to pH=3
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)C1=CC(=CC(=C1)N1N=NN=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.85 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |